molecular formula C12H11BO3 B1349309 4-Phenoxyphenylboronic acid CAS No. 51067-38-0

4-Phenoxyphenylboronic acid

Cat. No. B1349309
M. Wt: 214.03 g/mol
InChI Key: KFXUHRXGLWUOJT-UHFFFAOYSA-N
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Patent
US07071199B1

Procedure details

A mixture of 3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine (0.057 g, 0.178 mmol), 4-phenoxyphenyl boronic acid (0.057 g, 0.266 mmol), sodium carbonate (0.062 g, 0.588 mmol) and tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.011 mmol) in ethylene glycol dimethyl ether (3 mL) and water (1.5 mL) was heated at 85° C. under an atmosphere of nitrogen for 2.5 hours. The mixture was cooled to ambient temperature and the solvent evaporated under reduced pressure. The residue was purified by preparative reverse phase HPLC to give the title compound contaminated with 4-phenoxyphenyl boronic acid. The residue was partitioned between dichloromethane and 5 N aqueous sodium hydroxide. The organic layer was dried over magnesium sulfate, filtered and the filtrate evaporated to give the title compound (14 mg, 21%); 1H NMR (DMSO-d6, 400 MHz) δ 8.98 (s, 1H), 7.68 (s, 1H),, 7.50 (d, 2H), 7.40 (t, 2H), 7.17 (t, 1H), 7.09 (m, 4H), 5.76 (bs, 2H), 5.01 (m, 1H), 2.19 (m, 2H), 1.91 (m, 2H), 1.71 (m, 2H); 5%–100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr20.60 min.; LC/MS: MH+ 371.2.
Name
3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[N:8][C:9]=2[NH2:11])[N:4]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:3]=1.[O:17]([C:24]1[CH:29]=[CH:28][C:27]([B:30]([OH:32])[OH:31])=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:12]1([N:4]2[C:5]3=[CH:6][N:7]=[N:8][C:9]([NH2:11])=[C:10]3[C:2]([C:27]3[CH:28]=[CH:29][C:24]([O:17][C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)=[CH:25][CH:26]=3)=[CH:3]2)[CH2:16][CH2:15][CH2:14][CH2:13]1.[O:17]([C:24]1[CH:29]=[CH:28][C:27]([B:30]([OH:32])[OH:31])=[CH:26][CH:25]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3.4,^1:49,51,70,89|

Inputs

Step One
Name
3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine
Quantity
0.057 g
Type
reactant
Smiles
BrC1=CN(C2=CN=NC(=C21)N)C2CCCC2
Name
Quantity
0.057 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)B(O)O
Name
Quantity
0.062 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
12 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C=C(C=2C1=CN=NC2N)C2=CC=C(C=C2)OC2=CC=CC=C2
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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